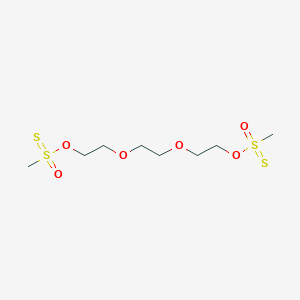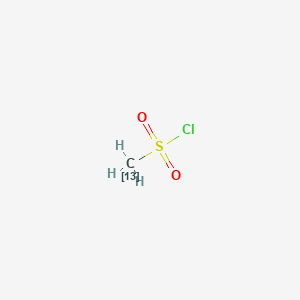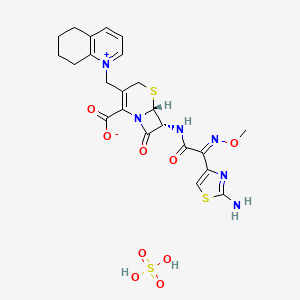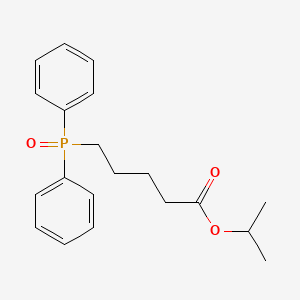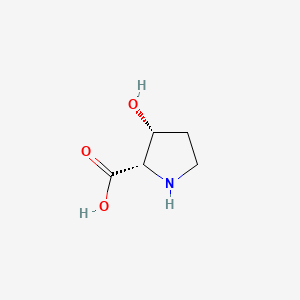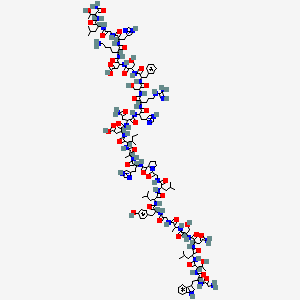![molecular formula C96H144CuN8O8 B1142065 Cuivre ; 6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaène CAS No. 119495-09-9](/img/structure/B1142065.png)
Cuivre ; 6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene is a useful research compound. Its molecular formula is C96H144CuN8O8 and its molecular weight is 1601.79. The purity is usually 95%.
BenchChem offers high-quality Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études d'auto-assemblage
Les molécules de phtalocyanine de cuivre(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H (CuPcOC8) peuvent s'auto-organiser sur du graphite pyrolytique hautement orienté et former à la fois des structures à symétrie quartique avec une densité d'emballage moléculaire relativement faible et des structures à symétrie hexagonale avec une densité d'emballage élevée {svg_1}. Cette propriété est utile dans l'étude de l'auto-assemblage moléculaire, qui est un processus clé dans la nanotechnologie {svg_2}.
Recherche sur les propriétés optiques
Les propriétés optiques des films en couche mince de phtalocyanine de cuivre (CuPc) ont été étudiées à l'aide de la spectroscopie UV-visible {svg_3}. Les spectres d'absorption ont montré deux bandes d'absorption des molécules de phtalocyanine, à savoir la bande de Soret (B) et la bande Q {svg_4}. Le spectre UV-visible est utilisé pour calculer les paramètres physiques du film mince étudié, tels que l'absorption A, la réflectance R, l'indice de réfraction n, le coefficient d'extinction k, la conductivité optique σopt et les valeurs de la bande interdite optique Eg {svg_5}.
Applications photovoltaïques
Les phtalocyanines de cuivre (CuPcs) sont des semi-conducteurs organiques bien connus et ont été utilisées dans les cellules solaires {svg_6}. Leur stabilité thermique, leur inertie chimique, leurs excellentes propriétés optiques et leur haute symétrie moléculaire les rendent appropriées pour une utilisation dans les dispositifs photovoltaïques {svg_7}.
Applications des colorants organiques
Les phtalocyanines de cuivre (CuPcs) ont également été utilisées comme colorants organiques {svg_8}. Leur forte absorption dans la région visible du spectre les rend appropriées pour la teinture des textiles et d'autres matériaux {svg_9}.
Applications des capteurs de gaz
Les phtalocyanines de cuivre (CuPcs) ont été utilisées dans des applications de capteurs de gaz {svg_10}. Leur capacité à interagir avec divers gaz les rend utiles dans le développement de capteurs de gaz {svg_11}.
Applications des photodiodes
Les phtalocyanines de cuivre (CuPcs) ont été utilisées dans la construction de photodiodes {svg_12}. Leur forte absorption dans la région visible du spectre et leurs propriétés semi-conductrices les rendent appropriées pour une utilisation dans des dispositifs de photodiodes {svg_13}.
Mécanisme D'action
Target of Action
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine (CuPcOC8) molecules primarily target highly oriented pyrolytic graphite . They can self-organize on this substrate and form both quartic symmetry structures with relatively low molecular packing density and hexagonal symmetry structures with high packing density .
Mode of Action
The CuPcOC8 molecules interact with the highly oriented pyrolytic graphite through a process known as self-assembly . By increasing the temperature during the self-assembly process, or applying an annealing treatment to the self-assembled film, the transition of the self-assembled structure from quartic to hexagonal symmetry can be observed .
Biochemical Pathways
The self-assembly process of cupcoc8 molecules on highly oriented pyrolytic graphite is a key aspect of its action .
Pharmacokinetics
It’s important to note that the self-assembly process of cupcoc8 molecules on highly oriented pyrolytic graphite is influenced by temperature .
Result of Action
The result of CuPcOC8’s action is the formation of both quartic symmetry structures with relatively low molecular packing density and hexagonal symmetry structures with high packing density on highly oriented pyrolytic graphite . The hexagonal phase corresponds to a thermodynamically stable state while the quartic phase is kinetically favorable but thermodynamically metastable .
Action Environment
The action of CuPcOC8 is influenced by environmental factors such as temperature. By increasing the temperature during the self-assembly process, or applying an annealing treatment to the self-assembled film, the transition of the self-assembled structure from quartic to hexagonal symmetry can be observed . This suggests that the action, efficacy, and stability of CuPcOC8 are sensitive to changes in the environment.
Propriétés
IUPAC Name |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H144N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAVAZMIHRPGQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H144CuN8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1601.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the structure of CuPcOC8 influence its self-assembly on surfaces?
A: CuPcOC8 exhibits fascinating self-assembly behavior on surfaces like highly oriented pyrolytic graphite (HOPG). Its long alkyl chains (octyloxy groups) play a crucial role in this process. On HOPG, CuPcOC8 can form two distinct structures: a quartic symmetry with lower packing density and a hexagonal symmetry with higher packing density [, ]. The alkyl chains promote adsorption on hydrophobic surfaces like HOPG, enabling high-resolution imaging techniques like scanning tunneling microscopy (STM) to visualize these structures [].
Q2: Does CuPcOC8 exhibit any catalytic activity?
A: Indeed, CuPcOC8 has shown potential as a catalyst for nanowindow formation in single-walled carbon nanotubes (SWCNTs) and single-walled carbon nanohorns (SWCNHs) [, ]. The copper atom at the center of the molecule acts as a catalytic site for oxidation reactions. When CuPcOC8 is adsorbed onto these carbon nanostructures and subsequently heat-treated in an oxygen atmosphere, it facilitates the controlled formation of nanowindows [, ]. This catalytic activity opens up possibilities for tailoring the properties of nanomaterials for applications in areas like filtration and sensing.
Q3: What analytical techniques are employed to study CuPcOC8?
A: A combination of advanced techniques is used to characterize CuPcOC8 and its interactions. Scanning Tunneling Microscopy (STM) provides high-resolution images of the molecule's self-assembled structures on surfaces like HOPG [, ]. X-ray diffraction (XRD) reveals the overall arrangement and packing of CuPcOC8 molecules in bulk materials []. Additionally, gas adsorption techniques, such as nitrogen (N2) and argon (Ar) adsorption, are used to analyze the pore size distribution and surface area of materials containing CuPcOC8, particularly after nanowindow formation [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![VIC[mouse reduced]](/img/structure/B1141984.png)
